Methyl-3-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoat

Übersicht

Beschreibung

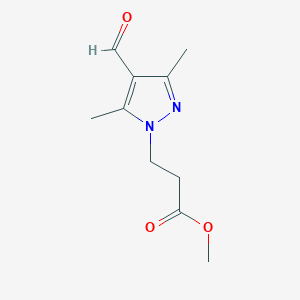

Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Heterocyclen

Pyrazolderivate wie Methyl-3-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoat sind entscheidend für die Synthese einer breiten Palette von heterocyclischen Verbindungen. Diese Derivate dienen als wichtige Zwischenprodukte bei der Herstellung strukturell diverser Moleküle mit signifikanten biologischen und photophysikalischen Eigenschaften . Die Formylgruppe in der Verbindung kann verschiedenen organischen Reaktionen unterzogen werden, was die Synthese komplexer fusionierter Systeme und bicyclischer Kerne ermöglicht.

Antileishmaniale und antimalariawirksame Mittel

Neuere Studien haben gezeigt, dass Pyrazolderivate potente antileishmaniale und antimalariawirksame Aktivitäten aufweisen. This compound könnte zur Synthese von Verbindungen mit überlegener Aktivität gegen Leishmania aethiopica und Plasmodium berghei verwendet werden, was eine neue Möglichkeit zur Entwicklung von Behandlungen für diese Krankheiten bietet .

Molekulare Docking-Studien

Die strukturellen Merkmale von Pyrazolderivaten machen sie für molekulare Docking-Studien geeignet. Diese Studien helfen beim Verständnis der Wechselwirkung zwischen der Verbindung und Zielproteinen und liefern Einblicke in die Entwicklung effektiverer Medikamente mit verbesserten Bindungsaffinitäten .

Photophysikalische Anwendungen

Pyrazole sind bekannt für ihre außergewöhnlichen photophysikalischen Eigenschaften. This compound könnte bei der Entwicklung neuer Materialien für optoelektronische Geräte wie organische Leuchtdioden (OLEDs) und Photovoltaikzellen eingesetzt werden .

Industrielle chemische Synthese

Die Vielseitigkeit von Pyrazolderivaten erstreckt sich auf die industrielle Synthese entscheidender Chemikalien. Die fragliche Verbindung könnte ein Vorläufer bei der Herstellung von Farbstoffen, Pigmenten und anderen Materialien sein, die eine bestimmte Photostabilität und elektronische Eigenschaften erfordern .

Entwicklung von bioaktiven Molekülen

Pyrazolderivate werden oft auf ihre Bioaktivität untersucht. This compound könnte ein wichtiges Zwischenprodukt bei der Entwicklung neuer bioaktiver Moleküle für pharmazeutische Anwendungen sein, was möglicherweise zur Entdeckung neuer Therapeutika führt .

Wirkmechanismus

Target of Action

It is known that pyrazole derivatives, which this compound is a part of, have a broad range of biological activities . They are used in the development of new drugs and have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is known that the compound’s interaction with its targets leads to changes that result in its various biological activities .

Biochemical Pathways

It is known that pyrazole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It is known that the compound has a molecular weight of 21023 and a molecular formula of C10H14N2O3 . These properties can influence its bioavailability.

Result of Action

It is known that pyrazole derivatives can have a wide range of effects due to their broad spectrum of biological activities .

Action Environment

It is known that the compound should be stored at room temperature .

Biochemische Analyse

Biochemical Properties

Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s reactivity and its role in biochemical processes .

Cellular Effects

The effects of methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects can result in altered cellular behavior, such as changes in cell growth, differentiation, or apoptosis .

Molecular Mechanism

At the molecular level, methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecule, affecting its activity and function. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular behavior, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating metabolic pathways or reducing inflammation. At high doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects are often observed, where the compound’s efficacy or toxicity changes significantly at specific dosage levels .

Metabolic Pathways

Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity .

Transport and Distribution

The transport and distribution of methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate within cells and tissues are critical for its activity. The compound may be transported by specific transporters or binding proteins, which facilitate its uptake and distribution. Its localization and accumulation within cells can affect its efficacy and toxicity. For instance, the compound may accumulate in specific organelles, such as mitochondria or lysosomes, where it exerts its effects .

Subcellular Localization

The subcellular localization of methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy. For example, the compound may be targeted to the nucleus, where it can interact with transcription factors and regulate gene expression .

Biologische Aktivität

Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate (CAS Number: 949020-60-4) is a compound of interest due to its potential biological activities. This compound belongs to the pyrazole family, which is known for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article summarizes the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is , with a molecular weight of approximately 210.23 g/mol. Its structure includes a pyrazole ring substituted with a formyl group and a propanoate moiety, which contributes to its reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives found that methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

2. Anticancer Properties

Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate has been investigated for its anticancer effects. In vitro studies showed that this compound inhibited the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and HT29 (human colorectal carcinoma). The structure-activity relationship (SAR) analysis revealed that the presence of the pyrazole ring and specific substituents significantly influenced its cytotoxicity .

3. Antioxidant Activity

The antioxidant potential of methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate was assessed using DPPH radical scavenging assays. The results indicated that this compound effectively scavenged free radicals, suggesting its utility in preventing oxidative stress-related diseases .

Case Study 1: Synthesis and Evaluation

A recent study synthesized several pyrazole derivatives, including methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate, through a solvent-free method. The synthesized compounds were evaluated for their biological activities, revealing promising results particularly in antimicrobial and anticancer assays. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis was conducted on various substituted pyrazoles, including methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate. The findings highlighted that specific functional groups on the pyrazole ring significantly affected the compound's biological activity profile. For instance, modifications at the formyl position enhanced anticancer activity against certain cell lines .

Eigenschaften

IUPAC Name |

methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-7-9(6-13)8(2)12(11-7)5-4-10(14)15-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUFFKJPKSHLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCC(=O)OC)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.